3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl, diethylamino, and fluoro groups. Common reagents used in these steps include benzenesulfonyl chloride, diethylamine, and fluorinating agents. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Scientific Research Applications
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with specific molecular targets can be exploited to design compounds with desired pharmacological properties.
Industry: In industrial applications, the compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides and sulfonate esters.
Diethylamine: A simpler amine that shares the diethylamino group with the compound.
Fluoroquinolones: A class of antibiotics that contain a fluoroquinoline core similar to the compound.
Uniqueness
What sets 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to biological research and drug development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(34(32,33)21-12-7-6-8-13-21)18-30(24)17-20-11-9-10-19(3)14-20/h6-16,18H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKXAFOSDOQDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC(=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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